methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate
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Overview
Description
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route involves the Fischer indole synthesis, which is a method used to construct indole rings from phenylhydrazines and ketones or aldehydes . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate can be compared with other indole derivatives such as:
- 2-(4-oxohexyl)-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
62580-29-4 |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)15-8-3-2-7-13(15)17-18-14(10-11-20-17)12-6-4-5-9-16(12)21-18/h2-9,21H,10-11H2,1H3 |
InChI Key |
AAWWCWNOZWBATL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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